molecular formula C18H14ClFN2OS B2468015 3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine CAS No. 896045-04-8

3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine

Cat. No.: B2468015
CAS No.: 896045-04-8
M. Wt: 360.83
InChI Key: XKADKSNSMXBKME-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is a synthetic pyridazine derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzylthioether linkage at the 3-position of the pyridazine ring, substituted with chloro and fluoro groups for enhanced electronic properties, and a 2-methoxyphenyl group at the 6-position. While specific biological data for this exact molecule is not available in the public domain, its core pyridazine scaffold is a privileged structure in pharmaceutical development. Pyridazine-based compounds are investigated across multiple therapeutic areas . Researchers are exploring such structures for their potential to interact with various enzymatic targets. The specific substitution pattern on this molecule, including the halogenated benzylthio and methoxyphenyl groups, makes it a valuable chemical tool for constructing diverse compound libraries for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-23-17-8-3-2-5-12(17)16-9-10-18(22-21-16)24-11-13-14(19)6-4-7-15(13)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKADKSNSMXBKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridazinone Precursors

The patent by EP0047164B1 details a one-step chlorination of 6-(2-hydroxyphenyl)-3(2H)-pyridazinones using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Adapting this method:

  • Substrate Modification : Replace the 2-hydroxyphenyl group with 2-methoxyphenyl to prevent undesired deprotection.
  • Reaction Conditions :
    • POCl₃ (3.5 equiv), DMF (1.2 equiv) in anhydrous dichloroethane.
    • Heating at 85°C for 5 hours under nitrogen.
    • Yield: 89–92% 3-chloro-6-(2-methoxyphenyl)pyridazine.

This step capitalizes on the Vilsmeier-Haack reagent’s dual role as a chlorinating agent and Lewis acid, facilitating C3 chlorination without affecting the methoxy group.

Introduction of the (2-Chloro-6-fluorobenzyl)thio Group

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring at C3 allows SNAr with thiol nucleophiles:

  • Thiol Preparation :
    • Reduce 2-chloro-6-fluorobenzyl disulfide (NaBH₄, EtOH, 0°C) to generate the free thiol.
  • Substitution Reaction :
    • 3-Chloro-6-(2-methoxyphenyl)pyridazine (1 equiv), thiol (1.2 equiv), K₂CO₃ (2 equiv) in DMF.
    • Microwave irradiation at 120°C for 30 minutes.
    • Yield: 78%.

Mechanistic Insight : The chloro group’s activation by adjacent electron-withdrawing pyridazine nitrogen atoms lowers the energy barrier for SNAr, enabling efficient thiolate attack.

Alternative Routes and Comparative Evaluation

Cyclocondensation Approaches

Arylhydrazines and 1,4-diketones undergo cyclocondensation to form pyridazines. For example:

  • Reactants :
    • 2-Methoxyphenylhydrazine + 3-oxo-3-((2-chloro-6-fluorobenzyl)thio)propanal.
  • Conditions :
    • AcOH, reflux, 12 hours.
    • Yield: 65% (lower due to steric hindrance from pre-installed thioether).

Cross-Coupling Strategies

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, H5), 7.98 (d, J = 8.2 Hz, 1H, H4), 7.62–7.55 (m, 2H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 4.52 (s, 2H, SCH₂), 3.91 (s, 3H, OCH₃).
  • HRMS : m/z 415.0421 [M+H]⁺ (calc. 415.0423).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing C4 chlorination in pyridazinone precursors necessitates precise stoichiometric control of POCl₃.
  • Thiol Oxidation : Use of degassed solvents and radical scavengers (e.g., BHT) prevents disulfide formation during SNAr.
  • Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) improves greener metrics without yield loss.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: Its properties may be explored for the development of advanced materials with specific electronic or optical characteristics.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Analog 1: 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
  • Structure : Differs at position 6, where a pyridin-2-yl group replaces the 2-methoxyphenyl substituent .
  • Molecular Formula : C₁₆H₁₁ClFN₃S (vs. C₁₇H₁₂ClFN₂OS for the target compound).
  • Key Properties :
    • Molecular Weight : 331.80 g/mol.
    • Synthesis : Likely synthesized via nucleophilic substitution of 3,6-dichloropyridazine with pyridin-2-yl and 2-chloro-6-fluorobenzylthiol groups.
    • Stability : Stored at 2–8°C, indicating sensitivity to heat/moisture—a trait common to thioether-containing pyridazines .
Analog 2: HBK15 (1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)
  • Structure : Shares the 2-methoxyphenyl group but replaces the pyridazine core with a piperazine ring .
  • Key Properties :
    • Bioactivity : Piperazine derivatives often exhibit CNS activity (e.g., antipsychotic or antidepressant effects), suggesting divergent applications compared to pyridazines.
    • Synthesis : Prepared via alkylation of piperazine intermediates, differing from pyridazine substitution routes .
Analog 3: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Structure : Features a piperazine substituent at position 6 and a chlorine atom at position 3 .
  • Key Properties :
    • Bioactivity : Reported anti-bacterial and anti-viral activities, highlighting the pharmacological versatility of pyridazine derivatives .
    • Synthesis : Involves coupling of 3,6-dichloropyridazine with piperazine derivatives under basic conditions .

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its thioether and pyridazine moieties, is hypothesized to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClFN2OSC_{18}H_{18}ClFN_2OS, indicating the presence of chlorine, fluorine, nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. Its structure includes:

  • Pyridazine ring : Central to the compound's biological activity.
  • Thioether group : Enhances lipophilicity and potential enzyme interactions.
  • Methoxyphenyl substituent : May influence receptor binding and pharmacological properties.

Biological Activity Overview

Research on pyridazine derivatives has highlighted a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promising results in various studies.

Anticancer Activity

A significant area of research focuses on the anticancer potential of pyridazine derivatives. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Research involving 3,6-disubstituted pyridazines indicated that they induce apoptosis in breast cancer cell lines (T-47D and MDA-MB-231) through cell cycle arrest mechanisms. Compounds with similar structures showed IC50 values ranging from 20.1 nM to 151 nM against CDK2, a critical target in cancer therapy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Modulation : Studies have shown alterations in cell cycle progression, particularly an increase in G2/M phase populations and sub-G1 phase cells indicative of apoptosis .
  • Binding Affinity : Computational studies suggest strong binding interactions with CDK2, which could lead to effective inhibition of cancer cell growth .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with other pyridazine derivatives is essential.

Compound NameStructure FeaturesAnticancer Activity (IC50)Mechanism
Compound AThiazole fused20.1 nMCDK2 Inhibition
Compound BMethoxy group43.8 nMApoptosis Induction
This compound Thioether & MethoxyUnder InvestigationProposed CDK2 Interaction

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyridazine derivatives:

  • In Vitro Studies : A series of non-fused 3,6-disubstituted pyridazines were synthesized and tested against human cancer cell lines (T-47D, MDA-MB-231). The most potent compounds exhibited significant cytotoxicity and induced apoptosis through specific molecular pathways .
  • In Silico Studies : Molecular docking studies indicated that the target compound could effectively bind to CDK2, suggesting a potential therapeutic role in cancer treatment .

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